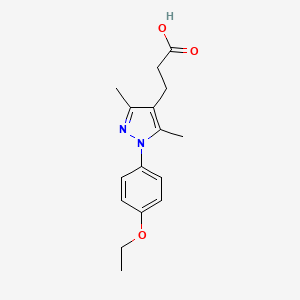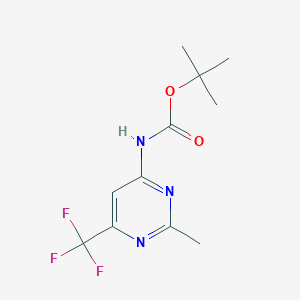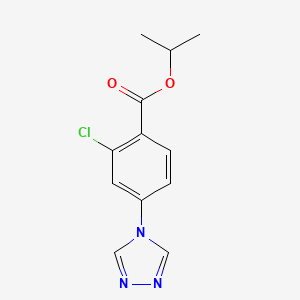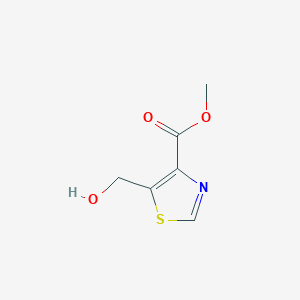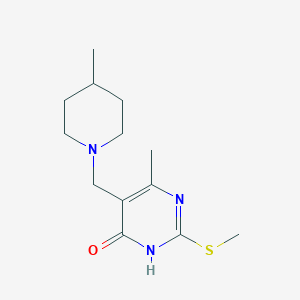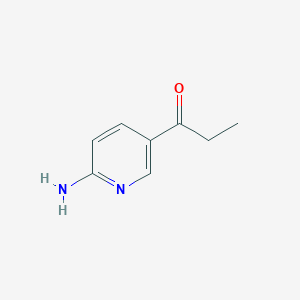
1-(6-Aminopyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)propan-1-one typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of an alcohol organic solvent and water. The reaction is catalyzed by an acid, leading to the formation of 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then reacted with Boc anhydride in the presence of an organic solvent and water, using a weak base as an acid-binding agent. The final product, this compound, is obtained by catalytic hydrogenation and refining decoloration .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure high yield and product quality. The method is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction typically produces amines .
Applications De Recherche Scientifique
1-(6-Aminopyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminopyridin-3-yl)propan-1-one: Similar in structure but with the amino group at the 4-position instead of the 6-position.
3-(2-Aminopyridin-3-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
1-(6-Aminopyridin-3-yl)propan-1-one is unique due to the position of the amino group on the pyridine ring and the presence of a ketone group. These structural features confer specific chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(6-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) |
Clé InChI |
CHRDPCCBZYXVBS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




